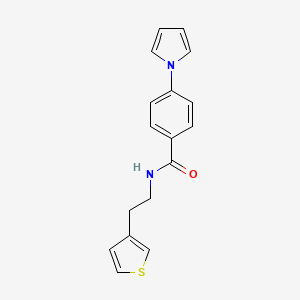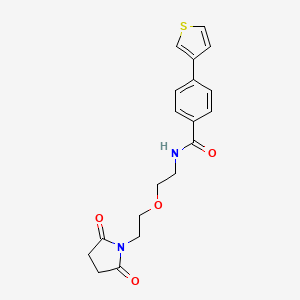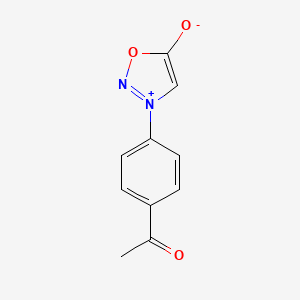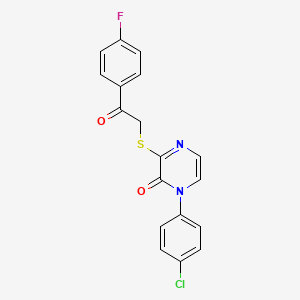![molecular formula C25H23N3O3S B2597401 N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-40-5](/img/structure/B2597401.png)
N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Monitoring and Removal Techniques
Research has highlighted the presence and impact of persistent organic pollutants like sulfamethoxazole, which, similar to the compound , contains specific functional groups that contribute to its environmental persistence and biological activity. Cleaner technologies for the removal of such contaminants from aqueous solutions have been explored, including adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs). These methods focus on breaking down pollutants into less harmful substances through chemical reactions facilitated by materials with high stability and functionality, adaptable to varying pH conditions, and cost-effective for sustainable development (Prasannamedha & Kumar, 2020).
Pharmacology and Drug Development
The exploration of novel therapeutic agents often involves the synthesis and evaluation of compounds with specific molecular frameworks. For instance, the study of thiophene analogues for potential carcinogenicity provides insights into the design and evaluation of new drugs. These compounds are evaluated for their biological activity and potential therapeutic applications, indicating a pathway for the assessment of new compounds with unique molecular structures (Ashby et al., 1978).
Metabolism and Toxicity Studies
Understanding the metabolism and potential toxicity of pharmaceutical compounds is crucial in drug development. Studies on widely used drugs like paracetamol (acetaminophen) reveal complex metabolic pathways and genetic differences that influence drug efficacy and safety. These insights are essential for evaluating new compounds, ensuring they are metabolized safely without producing harmful metabolites (Zhao & Pickering, 2011).
Advanced Drug Delivery Systems
The development of novel synthesis methods and the study of pharmaceutical impurities are critical for improving drug formulations and delivery systems. For instance, research on omeprazole, a proton pump inhibitor, includes the synthesis of novel impurities and their characterization. Such studies contribute to the understanding of drug stability, efficacy, and safety, which are applicable in developing advanced formulations for new compounds (Saini et al., 2019).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-13-11-19(12-14-20)26-22(29)16-32-25-23(17-7-4-3-5-8-17)27-24(28-25)18-9-6-10-21(15-18)31-2/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJOYDBTYNKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)







![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)



